molecular formula C10H9ClN2O B2695462 N-[(3-chlorophenyl)methyl]-2-cyanoacetamide CAS No. 64488-08-0

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide

Cat. No. B2695462
CAS RN: 64488-08-0
M. Wt: 208.65
InChI Key: BSFAHGRCRCEWMR-UHFFFAOYSA-N
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Description

“N-[(3-chlorophenyl)methyl]-2-cyanoacetamide” is a chemical compound with the CAS Number: 64488-08-0 . It has a molecular weight of 208.65 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3-chlorobenzyl)-2-cyanoacetamide . The InChI code is 1S/C10H9ClN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 149-151°C .

Scientific Research Applications

Synthesis and Analogues

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide is closely related to ketamine, a well-known dissociative anesthetic. Research into ketamine and its analogues provides insight into the synthesis and potential applications of related compounds. For instance, Jose, Dimitrov, and Denny (2018) reviewed the synthesis of ketamine and related analogues, highlighting the widespread application of these compounds in various medical treatments and their potential impact on treating depression due to their rapid antidepressant effects (Jose, Dimitrov, & Denny, 2018).

Mechanistic Studies

The mechanistic study of ketamine, a close analogue of this compound, was undertaken by Chankvetadze et al. (2002). They explored the enantiomer migration order of ketamine using capillary electrophoresis and employed various techniques like mass spectrometry and X-ray crystallography for a deeper understanding. This kind of research provides a foundational understanding of the behavior and characteristics of similar compounds (Chankvetadze et al., 2002).

Reactions with Active Methylenes

Shibuya (1979) conducted a study on the reaction of certain compounds with active methylenes, providing insights into the chemical reactivity of related chemical structures. This research could be relevant for understanding the reactivity of this compound in various chemical environments (Shibuya, 1979).

Potential Insecticidal Applications

Rashid et al. (2021) synthesized novel compounds that included derivatives similar to this compound. They tested these derivatives for their insecticidal efficacy against the cotton leafworm, demonstrating the potential of such compounds in pest control (Rashid et al., 2021).

Antimicrobial Properties

Darwish et al. (2014) focused on synthesizing new compounds incorporating a sulfamoyl moiety for antimicrobial applications. This research could be pertinent to exploring the antimicrobial potential of this compound or its derivatives (Darwish et al., 2014).

Spectroscopic Studies

The spectroscopic study of bioactive compounds by Mary et al. (2020) provides insights into the electronic properties and potential applications of molecules structurally similar to this compound. Such studies are critical in understanding the physical and chemical characteristics of these compounds (Mary et al., 2020).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-[(3-chlorophenyl)methyl]-2-cyanoacetamide” can be found at the provided link .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFAHGRCRCEWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 38.5 g. (0.34 mole) of ethyl cyanoacetate and 48.1 g. (0.34 mole) of 3-chlorobenzylamine in 120 ml. of 95% ethanol is refluxed for 5 hours and then allowed to stand overnight at ambient temperature. Agitation causes crystallization. Filtration is followed by washing of the solid with a small amount of ether to give 28.7 g. of the desired product as small, white needles, m.p. 123°-5° C.
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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